molecular formula C48H30N2S2 B5108266 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline

2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline

Katalognummer: B5108266
Molekulargewicht: 698.9 g/mol
InChI-Schlüssel: YKVUFXLYTLXGLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline, also known as TQ, is a quinoxaline-based compound that has gained significant attention in the scientific community due to its potential applications in cancer research. TQ has been found to exhibit potent anticancer properties that make it a promising candidate for further investigation.

Wirkmechanismus

The mechanism of action of 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline is not fully understood. However, it has been proposed that this compound exerts its anticancer effects through multiple pathways, including the inhibition of topoisomerase II, induction of oxidative stress, and modulation of cell signaling pathways. This compound has also been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit both biochemical and physiological effects. Biochemically, this compound has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to apoptosis in cancer cells. Physiologically, this compound has been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. Additionally, this compound has been found to modulate the immune system, leading to enhanced immune responses against cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline in lab experiments is its potent anticancer properties, which make it a promising candidate for cancer research. Additionally, this compound has been found to sensitize cancer cells to chemotherapy drugs and radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline. Firstly, the mechanism of action of this compound needs to be further elucidated to better understand its anticancer properties. Secondly, more studies need to be conducted to determine the optimal dosage and administration of this compound for cancer treatment. Thirdly, the potential side effects of this compound need to be investigated to ensure its safety for clinical use. Lastly, this compound could be explored for its potential applications in other diseases, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, this compound is a promising compound for cancer research due to its potent anticancer properties. Its mechanism of action is not fully understood, but it has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy drugs and radiation therapy. This compound has also been found to exhibit biochemical and physiological effects, such as inducing DNA damage and inhibiting angiogenesis. While there are some limitations to using this compound in lab experiments, there are several future directions for research that could lead to its clinical use in cancer treatment and other diseases.

Synthesemethoden

The synthesis of 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline can be achieved through a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with 4-phenylthiophenylacetylene in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-ethynylphenylboronic acid in the presence of a copper catalyst to yield this compound. This method has been optimized and yields this compound in high purity and yield.

Wissenschaftliche Forschungsanwendungen

2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been extensively studied for its anticancer properties. It has been found to exhibit cytotoxic effects on a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been found to induce apoptosis and inhibit tumor growth in animal models. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy drugs and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Eigenschaften

IUPAC Name

2,3-bis[3-[2-(4-phenylsulfanylphenyl)ethynyl]phenyl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30N2S2/c1-3-15-41(16-4-1)51-43-29-25-35(26-30-43)21-23-37-11-9-13-39(33-37)47-48(50-46-20-8-7-19-45(46)49-47)40-14-10-12-38(34-40)24-22-36-27-31-44(32-28-36)52-42-17-5-2-6-18-42/h1-20,25-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVUFXLYTLXGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C#CC3=CC(=CC=C3)C4=NC5=CC=CC=C5N=C4C6=CC=CC(=C6)C#CC7=CC=C(C=C7)SC8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.